4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione
Overview
Description
4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione is an organic compound characterized by the presence of dichlorophenyl and trifluorobutane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione typically involves the reaction of 2,4-dichlorophenyl compounds with trifluorobutane derivatives. One common method includes the use of halogenation reactions where 2,4-dichlorophenyl compounds are reacted with trifluorobutane derivatives under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which enhance reaction efficiency and yield. These systems allow for precise control of reaction temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents such as chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,4-dichlorophenyl)-: This compound shares the dichlorophenyl group but differs in its overall structure and properties.
(E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Another compound with a dichlorophenyl group, used in different applications.
Uniqueness
4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione is unique due to the presence of both dichlorophenyl and trifluorobutane groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-5-1-2-6(7(12)3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWGSLMYPLKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595231 | |
Record name | 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94856-22-1 | |
Record name | 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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